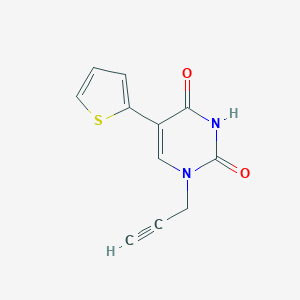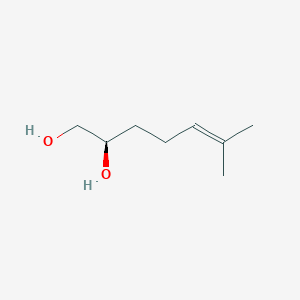
(R)-6-Methylhept-5-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Methylhept-5-ene-1,2-diol is an organic compound characterized by a heptane backbone with a methyl group at the sixth carbon and a double bond between the fifth and sixth carbons Additionally, it has hydroxyl groups attached to the first and second carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 6-methylhept-5-en-2-one using a chiral catalyst. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The resulting product is then subjected to hydrolysis to yield ®-6-Methylhept-5-ene-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methylhept-5-ene-1,2-diol may involve the use of large-scale catalytic hydrogenation reactors. The process begins with the preparation of 6-methylhept-5-en-2-one, followed by its reduction using a chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The final product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Methylhept-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-methylhept-5-en-2-one or 6-methylhept-5-enoic acid.
Reduction: Formation of 6-methylheptane-1,2-diol.
Substitution: Formation of 6-methylhept-5-ene-1,2-dichloride or 6-methylhept-5-ene-1,2-diamine.
Applications De Recherche Scientifique
®-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ®-6-Methylhept-5-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bond may also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-Methylhept-5-ene-1,2-diol: The enantiomer of ®-6-Methylhept-5-ene-1,2-diol, with similar chemical properties but different biological activities.
6-Methylhept-5-ene-2-ol: Lacks the second hydroxyl group, resulting in different reactivity and applications.
6-Methylhept-5-ene-1,2-dione: An oxidized form with distinct chemical behavior and uses.
Uniqueness
®-6-Methylhept-5-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2R)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
RRSVNXZHFCGASC-MRVPVSSYSA-N |
SMILES isomérique |
CC(=CCC[C@H](CO)O)C |
SMILES canonique |
CC(=CCCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

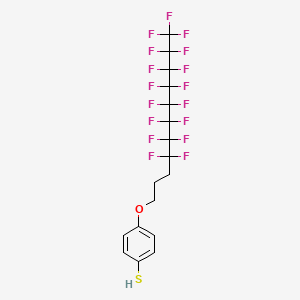

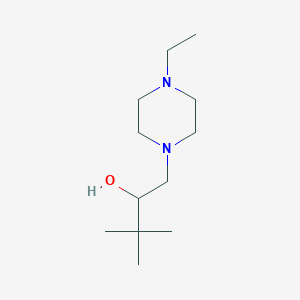

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
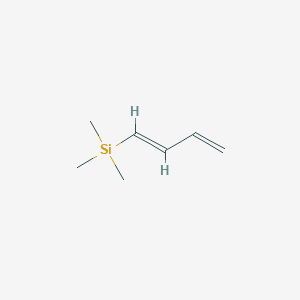
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
